molecular formula C10H16ClNO B6592888 (R)-1-(3-ethoxyphenyl)ethanamine CAS No. 263893-81-8

(R)-1-(3-ethoxyphenyl)ethanamine

Cat. No.: B6592888
CAS No.: 263893-81-8
M. Wt: 201.69 g/mol
InChI Key: UYWPZDCMKKGEQP-UHFFFAOYSA-N
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Description

®-1-(3-ethoxyphenyl)ethanamine is an organic compound with the molecular formula C10H15NO It is a chiral amine, meaning it has a specific three-dimensional arrangement that distinguishes it from its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(3-ethoxyphenyl)ethanamine typically involves the following steps:

    Starting Material: The synthesis begins with 3-ethoxybenzaldehyde.

    Reductive Amination: The aldehyde group of 3-ethoxybenzaldehyde is converted to an amine group through reductive amination. This involves the reaction with an amine source, such as ammonia or a primary amine, in the presence of a reducing agent like sodium cyanoborohydride.

    Chiral Resolution: The resulting racemic mixture of 1-(3-ethoxyphenyl)ethanamine is then subjected to chiral resolution to obtain the ®-enantiomer. This can be achieved using chiral chromatography or by forming diastereomeric salts with a chiral acid and then separating them.

Industrial Production Methods

In an industrial setting, the production of ®-1-(3-ethoxyphenyl)ethanamine may involve more scalable methods such as:

    Catalytic Hydrogenation: Using a chiral catalyst to selectively hydrogenate a precursor compound.

    Enzymatic Resolution: Employing enzymes that selectively react with one enantiomer over the other to achieve high enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

®-1-(3-ethoxyphenyl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

®-1-(3-ethoxyphenyl)ethanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies of enzyme-substrate interactions and as a ligand in receptor binding studies.

    Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of ®-1-(3-ethoxyphenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds and ionic interactions with active sites, influencing the activity of the target molecule. The ethoxy group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(3-ethoxyphenyl)ethanamine: The enantiomer of the compound, which has a different three-dimensional arrangement.

    1-(3-methoxyphenyl)ethanamine: A similar compound with a methoxy group instead of an ethoxy group.

    1-(3-ethoxyphenyl)propanamine: A homologous compound with an additional methylene group in the carbon chain.

Uniqueness

®-1-(3-ethoxyphenyl)ethanamine is unique due to its specific chiral configuration and the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The compound’s enantiomeric purity and specific functional groups make it valuable for targeted applications in research and industry.

Biological Activity

(R)-1-(3-ethoxyphenyl)ethanamine, a chiral amine, has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores the compound's biological properties, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name: this compound
  • Molecular Formula: C11H15NO
  • Molecular Weight: 179.25 g/mol

Synthesis Methods

The synthesis of this compound typically involves the following methods:

  • Reduction of Ketones: The compound can be synthesized through the reduction of corresponding ketones using various reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Enzymatic Reduction: Enzymatic methods utilizing ketoreductases have been employed to achieve high enantiomeric purity (up to 91% enantiomeric excess) for the (R)-enantiomer .

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems:

  • Dopaminergic Activity: The compound has been shown to interact with dopamine receptors, potentially influencing dopaminergic signaling pathways.
  • Serotonergic Activity: It may also exhibit activity at serotonin receptors, impacting mood and anxiety levels.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects, including:

  • Antidepressant-like Effects: Animal studies suggest that the compound may have antidepressant properties, likely due to its action on serotonin and norepinephrine pathways.
  • Neuroprotective Effects: Preliminary studies indicate potential neuroprotective effects, particularly in models of neurodegenerative diseases.

Toxicological Profile

The compound's safety profile has been evaluated in various studies:

  • Acute Toxicity: In animal models, the acute toxicity was assessed with an LD50 value reported at approximately 4500 mg/kg body weight, indicating low acute toxicity .
  • Chronic Exposure Studies: Long-term exposure studies are necessary to fully characterize the safety and potential side effects of this compound.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study on Antidepressant Activity:
    • A study conducted on rodents demonstrated that administration of this compound resulted in significant reductions in depressive-like behavior in forced swim tests, suggesting potential antidepressant effects.
  • Neuroprotection Research:
    • In vitro studies indicated that the compound could protect neuronal cells from oxidative stress-induced damage, which is relevant for conditions like Alzheimer's disease .
  • Enantiomeric Studies:
    • Research comparing the (R)- and (S)-enantiomers revealed that the (R)-form exhibited superior binding affinity to serotonin receptors, correlating with enhanced pharmacological effects .

Data Summary Table

StudyFindingsMethodology
Rodent StudyAntidepressant-like effects observedForced swim test
NeuroprotectionProtects against oxidative stressIn vitro cell culture
Enantiomer Comparison(R)-enantiomer shows higher receptor affinityBinding assays

Properties

IUPAC Name

1-(3-ethoxyphenyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.ClH/c1-3-12-10-6-4-5-9(7-10)8(2)11;/h4-8H,3,11H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYWPZDCMKKGEQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70694071
Record name 1-(3-Ethoxyphenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70694071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

263893-81-8
Record name 1-(3-Ethoxyphenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70694071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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